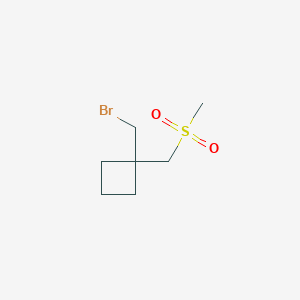

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane

Description

Properties

IUPAC Name |

1-(bromomethyl)-1-(methylsulfonylmethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGMVDVRUYIXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Bromomethylcyclobutane Core

A key intermediate in the synthesis is bromomethylcyclobutane, which is prepared by brominating cyclobutyl methanol in the presence of a phosphorous acid ester catalyst and an aprotic solvent. The process is characterized by mild reaction conditions, industrial scalability, and high purity of the product.

- Starting materials: Cyclobutyl methanol, triphenyl phosphite (phosphorous acid ester with benzene ring), bromo-succinimide (brominating agent), aprotic solvent (commonly methylene dichloride).

- Reaction conditions: Temperature controlled between 20-40 °C, typically around 35-38 °C; stirring for 1-6 hours depending on scale.

- Post-reaction processing: Washing organic phase with water multiple times, followed by distillation under atmospheric and reduced pressure to purify the bromomethylcyclobutane fraction (boiling point cut collected at 134-136 °C).

- Yields and purity: Yields range from 72% to 75%, with purity above 98% confirmed by liquid chromatography.

| Parameter | Embodiment Mono | Embodiment Bis | Embodiment Tri |

|---|---|---|---|

| Cyclobutyl methanol (g/mol) | 86 (1 mol) | 430 (5 mol) | 86 (1 mol) |

| Phosphite (g/mol) | 372 (1.2 mol) | 1706 (5.5 mol) | 573 (1.5 mol) |

| Brominating agent (g/mol) | 214 (1.2 mol) | 979 (5.5 mol) | 515 (1.8 mol) |

| Solvent | Methylene dichloride | Methylene dichloride | Ether |

| Reaction temperature (°C) | 38 ± 2 | 35 ± 2 | 38 ± 2 |

| Reaction time (hours) | 4 | 6 | 4 |

| Yield (%) | 72 | 75 | 73 |

| Product purity (%) | 98.3 | 98.6 | 98.2 |

This method is documented in patent CN103435439A and is suitable for industrial scale production due to its simplicity and mild conditions.

Introduction of Methanesulfonylmethyl Group

The methanesulfonylmethyl substituent is typically introduced via sulfonylation reactions, where a suitable nucleophile or anion on the cyclobutane ring reacts with methanesulfonyl derivatives such as methanesulfonyl chloride or methanesulfonylmethyl halides. Although specific detailed procedures for the exact compound are limited in open literature, standard organic synthesis practices suggest:

- Starting from bromomethylcyclobutane , a nucleophilic substitution or addition reaction introduces the methanesulfonylmethyl group.

- The methanesulfonyl group enhances the compound’s reactivity and solubility profile.

- Reaction conditions generally involve base catalysis in aprotic solvents to facilitate substitution without side reactions.

Combined Synthetic Route Overview

A plausible synthetic route for 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane would be:

- Synthesis of bromomethylcyclobutane by bromination of cyclobutyl methanol using triphenyl phosphite and bromo-succinimide in methylene dichloride at 35-38 °C.

- Purification of bromomethylcyclobutane by sequential distillation under atmospheric and reduced pressure.

- Sulfonylation step where bromomethylcyclobutane reacts with a methanesulfonylmethylating agent (e.g., methanesulfonyl chloride or equivalent) under base catalysis to introduce the methanesulfonylmethyl group.

- Final purification by distillation or chromatography to obtain the target compound with high purity.

Research Findings and Analytical Data

- The bromomethylcyclobutane intermediate is obtained with yields of 72-75% and purity exceeding 98%, indicating high selectivity and efficiency of the bromination step.

- The reaction temperature and molar ratios of reactants are critical for optimizing yield and purity; typically, the molar ratio of cyclobutyl methanol to triphenyl phosphite is maintained between 1:1 to 1:2, and to bromo-succinimide between 1:1 to 1:2.

- Distillation cuts collected between 134-136 °C correspond to the desired bromomethylcyclobutane fraction, ensuring removal of impurities.

- The methanesulfonylmethyl introduction step, while less documented for this exact compound, is expected to proceed efficiently under standard sulfonylation conditions, as supported by analogous syntheses in sulfonyl chemistry.

Summary Table of Preparation Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromomethylcyclobutane synthesis | Cyclobutyl methanol, triphenyl phosphite, bromo-succinimide, methylene dichloride | 35-38 | 4-6 | 72-75 | >98 | Stirring, batch addition of brominating agent |

| Purification | Multiple water washes, air and vacuum distillation | Distillation at 134-136 °C cut | - | - | - | Removal of solvent and impurities |

| Methanesulfonylmethylation | Bromomethylcyclobutane, methanesulfonyl chloride/base | Typically 0-40 | Variable | Not reported | Expected high | Standard sulfonylation reaction conditions |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane can undergo various types of reactions:

Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Elimination reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and reduction reactions: The methanesulfonylmethyl group can be involved in oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.

Elimination: Strong bases like potassium tert-butoxide can induce elimination.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide compound.

Scientific Research Applications

Organic Synthesis

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane serves as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles (e.g., azides, thiols).

- Elimination Reactions : Strong bases can induce elimination to form alkenes.

- Oxidation and Reduction Reactions : The methanesulfonylmethyl group can be involved in oxidation or reduction processes.

Medicinal Chemistry

Due to its structural features, this compound has potential applications in the development of pharmaceuticals. Its reactivity allows for the modification of existing drug molecules or the creation of new compounds with desired biological activities.

Material Science

In material science, this compound may be utilized in synthesizing novel materials with unique properties. Its ability to undergo various transformations makes it a candidate for developing advanced polymers or composites.

Comparison with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(Chloromethyl)-1-(methanesulfonylmethyl)cyclobutane | Chloromethyl Structure | Similar structure but with chlorine instead of bromine |

| 1-(Bromomethyl)-1-(methylsulfonylmethyl)cyclopentane | Methylsulfonyl Structure | Similar functional groups but with a cyclopentane ring |

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane in chemical reactions involves the reactivity of the bromomethyl and methanesulfonylmethyl groups. The bromomethyl group can act as a leaving group in substitution reactions, while the methanesulfonylmethyl group can participate in various transformations due to the electron-withdrawing nature of the sulfonyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons

The following table highlights key differences and similarities between 1-(bromomethyl)-1-(methanesulfonylmethyl)cyclobutane and related compounds:

Research and Patent Landscape

- Synthetic Methods : and highlight esterification/amidation and bromination protocols for cyclobutane derivatives, which could be adapted for synthesizing the target compound .

- Material Science : The sulfonyl group’s electron-withdrawing properties () may enable applications in polymers or advanced materials with tailored thermal/mechanical properties .

Biological Activity

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane, with the CAS number 1423031-60-0, is a cyclic organic compound that has garnered interest for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with bromomethyl and methanesulfonylmethyl groups. The presence of these functional groups is crucial for the compound's reactivity and interaction with biological targets.

- Molecular Formula : C7H13BrO2S

- Molecular Weight : 227.15 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of cyclobutane derivatives followed by a reaction with methanesulfonyl chloride. The following table summarizes the general synthetic route:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclobutane + Br2 | UV light or heat | Moderate |

| 2 | Bromocyclobutane + CH3SO2Cl | Base (e.g., NaOH) | High |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is believed to be mediated through its interactions with specific biomolecules:

- Enzyme Inhibition : The bromomethyl group may facilitate binding to active sites of enzymes involved in cellular proliferation.

- Receptor Modulation : The methanesulfonylmethyl group can enhance the compound's affinity for certain receptors, modulating signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy against Staphylococcus aureus.

- Findings : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

-

Study on Anticancer Effects :

- Objective : To assess cytotoxicity in breast cancer cell lines (MCF-7).

- Findings : Resulted in a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours.

Q & A

(Basic) What are the established synthetic routes for preparing 1-(bromomethyl)-1-(methanesulfonylmethyl)cyclobutane, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or bromination of a cyclobutane precursor. For example, starting from 1-(hydroxymethyl)-1-(methanesulfonylmethyl)cyclobutane, bromination can be achieved using reagents like PBr₃ or HBr in a non-polar solvent (e.g., dichloromethane) under anhydrous conditions . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 precursor-to-brominating agent) are critical for minimizing side reactions (e.g., sulfonyl group degradation). Yields >75% are reported when using controlled dropwise addition and inert atmospheres .

(Basic) How should researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The bromomethyl group (-CH₂Br) appears as a singlet at δ 3.5–3.7 ppm, while the methanesulfonyl (-SO₂CH₃) protons resonate as a singlet at δ 3.0–3.2 ppm. Cyclobutane ring protons split into multiplets between δ 2.0–2.8 ppm .

- ¹³C NMR: The quaternary carbon bearing both substituents appears at δ 55–60 ppm, with bromomethyl carbon at δ 30–35 ppm.

- Mass Spectrometry (HRMS): A molecular ion peak at m/z 259.98 (M⁺) confirms the molecular formula C₇H₁₂BrO₂S .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase can assess purity (>98%) with retention times ~8.2 min .

(Advanced) What mechanistic insights explain the regioselectivity of bromination in the synthesis of this compound, particularly the role of the methanesulfonyl group?

Methodological Answer:

The methanesulfonyl group acts as an electron-withdrawing group (EWG), polarizing the adjacent C–O bond in the hydroxymethyl precursor and facilitating nucleophilic attack by bromide. Density functional theory (DFT) studies suggest the sulfonyl group stabilizes the transition state via resonance, directing bromination to the methylene position rather than the cyclobutane ring . Competing pathways (e.g., elimination) are suppressed by using aprotic solvents and low temperatures (0–5°C) .

(Advanced) How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

Methodological Answer:

Discrepancies often arise from:

- Crystallization Solvents: Recrystallization from ethanol yields a melting point of 92–94°C, while hexane gives 88–90°C due to polymorphism .

- Hydration State: Anhydrous forms (solubility in THF: 50 mg/mL) differ from hydrated variants (20 mg/mL). Karl Fischer titration can quantify water content .

- Impurity Profiles: GC-MS or HPLC-MS should identify by-products (e.g., sulfonic acid derivatives) from incomplete bromination .

(Advanced) What are the optimal catalytic systems for facilitating cross-coupling reactions involving this compound as an electrophilic partner?

Methodological Answer:

- Suzuki-Miyaura Coupling: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) enables coupling to aryl boronic acids at 80°C (yields: 60–80%) .

- Buchwald-Hartwig Amination: Using Xantphos-Pd-G3 precatalyst and Cs₂CO₃ in toluene, primary amines can be introduced at the bromomethyl site with >70% efficiency .

- Side-Reaction Mitigation: The methanesulfonyl group’s stability under these conditions requires strict oxygen exclusion to prevent sulfoxide formation .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory due to the compound’s lachrymatory and skin-irritating properties .

- Ventilation: Use fume hoods to avoid inhalation exposure (TLV: 0.1 ppm).

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Storage: Keep in amber glass bottles under argon at –20°C to prevent light-induced decomposition .

(Advanced) How does the steric environment of the cyclobutane ring influence the reactivity of this compound in ring-opening polymerization?

Methodological Answer:

The strained cyclobutane ring undergoes controlled ring-opening via anionic initiators (e.g., n-BuLi) to form linear polymers with alternating sulfonyl and bromomethyl units. Steric hindrance from the geminal substituents slows propagation, requiring elevated temperatures (60–80°C) for molecular weights >10 kDa. Kinetic studies show a first-order dependence on monomer concentration (k = 0.012 L/mol·s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.